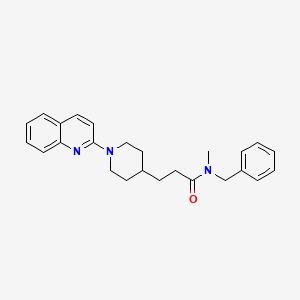![molecular formula C17H24N2O5S B5650180 7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide](/img/structure/B5650180.png)
7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes. For example, compounds with similar structures have been synthesized through reactions that include asymmetric acylation and stereoselective reduction, highlighting the complexity of synthesizing such molecules (Ito, Katsuki, & Yamaguchi, 1984). These processes underscore the intricate chemistry involved in producing compounds with specific stereochemical configurations.
Molecular Structure Analysis
Molecular structure and conformation studies of closely related compounds have been conducted using X-ray analysis and quantum mechanical methods, offering insights into the spatial arrangement and electronic structure of these molecules. For instance, studies on solvated chromane derivatives provide valuable information on their crystal structure and molecular conformation, which are crucial for understanding their reactivity and interaction with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving the functional groups present in similar compounds have been explored, demonstrating their reactivity and the potential for forming diverse derivatives. Acid-catalyzed ring openings and subsequent reactions lead to the formation of various structural motifs, indicative of the compound's versatility in chemical synthesis (Gazizov et al., 2015).
properties
IUPAC Name |
7-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-5-4-13-10-14(12-24-16(13)11-15)17(20)18-6-9-25(21,22)19-7-2-3-8-19/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAAZBTHAPCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCS(=O)(=O)N3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5650097.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5650104.png)
![2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5650118.png)
![7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650132.png)
![1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)
![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)
![methyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5650157.png)
![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
![4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5650186.png)
![7-{[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5650195.png)
![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)
